(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and acrylic acid, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid typically involves the reaction of 6-hydroxypyridine with acrylic acid under specific conditions. One common method is the use of a base-catalyzed reaction where 6-hydroxypyridine is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-pyridylacrylic acid.
Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridylacrylic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acrylic acid moiety allow the compound to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid: Similar in structure but lacks the pyridine ring.
6-Hydroxypyridine: Contains the pyridine ring but lacks the acrylic acid moiety.
3-(Pyridin-3-yl)acrylic acid: Similar but without the hydroxyl group on the pyridine ring.
Uniqueness
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is unique due to the combination of the hydroxyl group, pyridine ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a hydroxyl group and an acrylic acid moiety. Its synthesis typically involves the reaction of 6-hydroxypyridine derivatives with acrylic acid under specific conditions, often yielding moderate to high purity and yield.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- In vitro studies demonstrated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
2. Anticancer Activity
The compound has shown promising anticancer properties in various cancer cell lines. In a study assessing its effects on human cancer cells, this compound was found to induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation | |
HeLa | 10 | Cell cycle arrest at G2/M phase | |
A549 | 12 | Inhibition of angiogenesis |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies using macrophage cell lines showed a reduction in TNF-alpha and IL-6 production upon treatment with the compound.
Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment | Reference |
---|---|---|---|
TNF-alpha | 500 | 100 | |
IL-6 | 300 | 50 |
Case Studies
Case Study 1: Leishmanicidal Activity
In a study focused on leishmaniasis, this compound derivatives were evaluated for their leishmanicidal activity against Leishmania donovani. The results indicated that certain derivatives exhibited significant leishmanicidal effects, suggesting potential for therapeutic applications in treating this disease .
Case Study 2: Diabetes Management
Another study explored the potential of this compound in managing diabetes by inhibiting aldose reductase, an enzyme implicated in diabetic complications. The results showed that derivatives of this compound significantly reduced sorbitol accumulation in human red blood cells under hyperglycemic conditions, indicating its potential as an anti-diabetic agent .
Eigenschaften
Molekularformel |
C8H7NO3 |
---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+ |
InChI-Schlüssel |
GPGCFLDKCNSBSH-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=O)NC=C1/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.